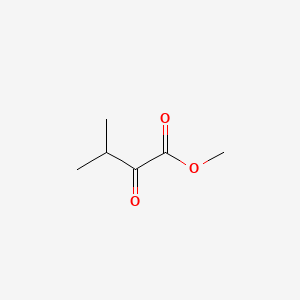

Methyl 3-methyl-2-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWVBPZZQFOVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498766 | |

| Record name | Methyl 3-methyl-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3952-67-8 | |

| Record name | Methyl 3-methyl-2-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-methyl-2-oxobutanoate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of methyl 3-methyl-2-oxobutanoate. This document includes detailed information on its physicochemical characteristics, spectroscopic data, relevant metabolic pathways, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

This compound, also known as methyl α-ketoisovalerate, is the methyl ester of 3-methyl-2-oxobutanoic acid. It is characterized by a ketone and an ester functional group.

Chemical Structure:

Table 1: Chemical Identifiers [1][2]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Methyl 2-oxo-3-methylbutyrate, Methyl 2-oxoisovalerate, Methyl 3-methyl-2-oxobutyrate |

| CAS Number | 3952-67-8 |

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| InChI | InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h4H,1-3H3 |

| InChIKey | NKWVBPZZQFOVCE-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)C(=O)OC |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a fruity odor.[3] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[3]

Table 2: Physical and Chemical Properties [1][3]

| Property | Value |

| Physical State | Liquid |

| Appearance | Colorless to pale yellow |

| Odor | Fruity |

| Molecular Weight | 130.14 g/mol |

| Exact Mass | 130.062994177 Da |

| Solubility | Soluble in organic solvents (ethanol, ether); limited solubility in water. |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound, which are essential for its identification and characterization.

Table 3: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | s | 3H | O-CH₃ |

| ~3.2 | sept | 1H | CH |

| ~1.2 | d | 6H | C(CH₃)₂ |

Table 4: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~195 | C=O (ketone) |

| ~160 | C=O (ester) |

| ~52 | O-CH₃ |

| ~38 | CH |

| ~18 | C(CH₃)₂ |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 130 | [M]⁺ (Molecular ion) |

| 101 | [M - C₂H₅]⁺ or [M - CO]⁺ |

| 73 | [M - C₃H₅O]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Table 6: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970 | C-H stretch (alkane) |

| ~1740 | C=O stretch (ester) |

| ~1720 | C=O stretch (ketone) |

| ~1465 | C-H bend (alkane) |

| ~1270 | C-O stretch (ester) |

Biological Significance and Signaling Pathways

This compound is the methyl ester of 3-methyl-2-oxobutanoic acid (α-ketoisovaleric acid), a key intermediate in the metabolic pathway of branched-chain amino acids (BCAAs), specifically valine.[4][5] In humans, the catabolism of BCAAs is crucial for energy production and protein synthesis.

A deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the enzyme responsible for the oxidative decarboxylation of 3-methyl-2-oxobutanoic acid and other branched-chain α-keto acids, leads to a serious metabolic disorder known as Maple Syrup Urine Disease (MSUD).[1][4][5] This results in the accumulation of BCAAs and their corresponding α-keto acids in the blood and urine, leading to neurotoxicity and other severe health issues.[6]

Branched-Chain Amino Acid (BCAA) Catabolism Pathway

The diagram below illustrates the initial steps of BCAA catabolism, highlighting the role of 3-methyl-2-oxobutanoic acid.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from its corresponding carboxylic acid, 3-methyl-2-oxobutanoic acid, using a Fischer esterification reaction.

Materials:

-

3-methyl-2-oxobutanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-2-oxobutanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Purification by Column Chromatography

For smaller-scale purification or removal of closely boiling impurities, column chromatography can be employed.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., 95:5 hexane:ethyl acetate) and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent can be optimized based on TLC analysis.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Experimental Workflow for Synthesis and Purification

This technical guide provides essential information for researchers and professionals working with this compound. The data and protocols herein are intended to facilitate further research and development in areas related to metabolism, drug discovery, and organic synthesis.

References

- 1. CN101058741A - Methyl ester distillation separation process - Google Patents [patents.google.com]

- 2. This compound | C6H10O3 | CID 12449855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-2-oxobutanoate | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. technoilogy.it [technoilogy.it]

- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

The Central Role of Methyl 3-methyl-2-oxobutanoate in Valine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), occupies a critical nexus in the metabolism of branched-chain amino acids (BCAAs). It serves as the direct keto acid precursor for the essential amino acid valine and is a key intermediate in the biosynthetic pathway of leucine.[1][2][3] This technical guide provides an in-depth exploration of the role of this compound in valine metabolism, detailing its enzymatic conversions, regulatory mechanisms, and the experimental methodologies used for its study. Quantitative data on enzyme kinetics and metabolic flux are presented, alongside detailed protocols and visualizations of the relevant metabolic and regulatory pathways.

Introduction

Valine is an essential branched-chain amino acid that cannot be synthesized de novo by animals and must be obtained from the diet.[4] Its metabolism is intricately linked with that of the other BCAAs, leucine and isoleucine. This compound is the penultimate intermediate in the valine biosynthesis pathway and the initial product of valine catabolism.[3][5] Understanding the metabolic fate of this keto acid is crucial for research in areas such as metabolic diseases, nutrient sensing, and the development of novel therapeutics.

Biosynthesis and Catabolism of Valine via this compound

The biosynthesis of valine is a four-step pathway that originates from pyruvate.[4]

-

Acetolactate synthase catalyzes the condensation of two pyruvate molecules to form α-acetolactate.

-

Acetohydroxy acid isomeroreductase then converts α-acetolactate to α,β-dihydroxyisovalerate.[4]

-

Dihydroxy-acid dehydratase subsequently catalyzes the formation of this compound from α,β-dihydroxyisovalerate.[4]

-

Finally, branched-chain amino acid transaminase (BCAT) facilitates the reversible transamination of this compound to L-valine, typically utilizing glutamate as the amino group donor.[2][6]

Conversely, the catabolism of valine is initiated by the same transaminase, BCAT, which converts valine back to this compound.[6] This keto acid can then be oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6]

Data Presentation: Enzyme Kinetics and Metabolic Flux

Kinetic Parameters of Branched-Chain Amino Acid Transaminases

The conversion of this compound to valine is a key enzymatic step. The kinetic parameters of BCATs from various organisms for this substrate are summarized in the table below.

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat/Km (s-1mM-1) | Reference |

| Archaeoglobus fulgidus (AF0933) | 3-methyl-2-oxobutyrate | 0.42 | 6.3 | 8.85 | [7] |

| Escherichia coli | 2-oxoisovalerate | 0.15 ± 0.02 | - | - | [8] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, co-substrate concentrations).

Metabolic Flux Data

Stable isotope tracing studies have been employed to quantify the metabolic flux through the valine biosynthesis pathway. For example, in isolated perfused rat kidneys, increasing the perfusate concentration of 14C-labeled this compound from 0 to 1.0 mM resulted in a linear increase in its rate of oxidation.[9][10][11] This indicates a dynamic and concentration-dependent metabolism of this key intermediate.

Experimental Protocols

Measurement of Branched-Chain Amino Acid Transaminase (BCAT) Activity

A common method for determining BCAT activity is a spectrophotometric assay.[12][13]

Principle: The transamination of an amino acid (e.g., L-leucine) with α-ketoglutarate produces the corresponding α-keto acid (in this case, 4-methyl-2-oxopentanoate) and glutamate. The rate of formation of the branched-chain α-keto acid is monitored in a coupled enzymatic reaction using a specific dehydrogenase that reduces the keto acid and oxidizes NADH to NAD+. The decrease in NADH absorbance is measured at 340 nm.

Reagents:

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

L-leucine (or other branched-chain amino acid)

-

α-ketoglutarate

-

NADH

-

D-2-hydroxyisocaproate dehydrogenase (for leucine transamination)

-

Pyridoxal 5'-phosphate (PLP)

-

Enzyme sample (cell lysate or purified protein)

Procedure:

-

Prepare a reaction mixture containing buffer, L-leucine, α-ketoglutarate, NADH, PLP, and the coupling dehydrogenase.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

Quantification of this compound and Valine by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Amino acids and keto acids are not sufficiently volatile for direct GC-MS analysis and require derivatization. A common method involves esterification followed by acylation. The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak areas of the analytes to those of known standards, often including stable isotope-labeled internal standards for improved accuracy.[14][15][16]

Sample Preparation:

-

Extraction: Extract metabolites from samples (e.g., cell lysates, plasma) using a suitable solvent system (e.g., methanol/water).

-

Derivatization:

-

Esterification: React the dried extract with an acidic alcohol (e.g., 2 M HCl in methanol) at elevated temperature (e.g., 80°C for 60 minutes).

-

Acylation: Subsequently, react with an acylating agent (e.g., pentafluoropropionic anhydride in ethyl acetate) at elevated temperature (e.g., 65°C for 30 minutes).

-

-

Extraction of Derivatives: Extract the derivatized analytes into an organic solvent (e.g., toluene).

GC-MS Analysis:

-

Injection: Inject an aliquot of the extracted derivatives into the GC-MS system.

-

Separation: Use a suitable GC column (e.g., a mid-polar column) with a programmed temperature gradient to separate the analytes.

-

Detection: Operate the mass spectrometer in a suitable ionization mode (e.g., negative-ion chemical ionization) and scan a specific mass range or use selected-ion monitoring (SIM) for targeted quantification.

Data Analysis:

-

Identify the peaks corresponding to the derivatized this compound and valine based on their retention times and mass spectra.

-

Integrate the peak areas and quantify the analytes using a calibration curve generated from standards.

Stable Isotope Tracing using Labeled this compound

Principle: By introducing a stable isotope-labeled version of this compound (e.g., 13C-labeled) to cells or an organism, researchers can trace the incorporation of the labeled atoms into downstream metabolites like valine and leucine.[17][18][19] This allows for the measurement of metabolic flux through these pathways.

Experimental Workflow:

-

Labeling: Culture cells or administer to an animal a medium or diet containing the stable isotope-labeled this compound.

-

Sampling: Collect samples at various time points.

-

Metabolite Extraction and Analysis: Extract metabolites and analyze them using mass spectrometry (e.g., GC-MS or LC-MS) to determine the isotopic enrichment in valine, leucine, and other related metabolites.

-

Flux Calculation: Calculate the rate of synthesis of the labeled products to determine the metabolic flux.

Signaling Pathways and Regulation

The metabolism of this compound is tightly regulated at both the enzymatic and genetic levels to maintain amino acid homeostasis.

Allosteric Regulation

The valine biosynthesis pathway is subject to feedback inhibition by its end products. Valine, leucine, and isoleucine can allosterically inhibit acetohydroxyacid synthase (AHAS), the first enzyme in the pathway.[20][21] This ensures that the cell does not overproduce these amino acids.

Figure 1: Allosteric feedback inhibition of the valine biosynthesis pathway.

Genetic Regulation: The ilv Operons

In bacteria such as E. coli, the genes encoding the enzymes for branched-chain amino acid biosynthesis are organized into operons, collectively known as the ilv regulon.[1][22] The expression of these operons is controlled by the availability of isoleucine, valine, and leucine.

Figure 2: Simplified model of the genetic regulation of ilv operons.

Conclusion

This compound is a cornerstone of valine metabolism, acting as a critical intermediate that connects the biosynthesis and catabolism of this essential amino acid, as well as being integrated into the leucine synthesis pathway. The intricate regulation of its production and consumption highlights the cell's ability to maintain amino acid homeostasis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the multifaceted role of this compound in cellular metabolism and its implications for health and disease.

References

- 1. Polarity and the regulation of the ilv gene cluster in Escherichia coli strain K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Multivalent Repression of Isoleucine-Valine Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermostable Branched-Chain Amino Acid Transaminases From the Archaea Geoglobus acetivorans and Archaeoglobus fulgidus: Biochemical and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of valine and 3-methyl-2-oxobutanoate by the isolated perfused rat kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of valine and 3-methyl-2-oxobutanoate by the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of valine and 3-methyl-2-oxobutanoate by the isolated perfused rat kidney. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic method for determination of branched-chain amino acid aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchportal.vub.be [researchportal.vub.be]

- 17. escholarship.org [escholarship.org]

- 18. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lirias.kuleuven.be [lirias.kuleuven.be]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Mechanisms of High Concentration Valine-Mediated Inhibition of Peach Tree Shoot Growth [frontiersin.org]

- 22. Biosynthesis and Regulation of the Branched-Chain Amino Acids† - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 3-methyl-2-oxobutanoate for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methyl-2-oxobutanoate, a ketoester of interest in various scientific domains. This document outlines its chemical synonyms, physicochemical properties, metabolic significance, and detailed protocols for its synthesis and analysis, designed to support research and development activities.

Chemical Identity and Synonyms

This compound is known by several names in scientific literature and chemical databases. Accurate identification is crucial for literature searches and procurement. The compound's IUPAC name is this compound.[1] A comprehensive list of synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 3952-67-8[1] |

| Molecular Formula | C₆H₁₀O₃[1] |

| Synonyms | Butanoic acid, 3-methyl-2-oxo-, methyl ester |

| methyl 3-methyl-2-oxobutyrate | |

| 3-methyl-2-oxo-butyric acid methyl ester | |

| PubChem CID | 12449855[1] |

| InChIKey | NKWVBPZZQFOVCE-UHFFFAOYSA-N[1] |

| SMILES | CC(C)C(=O)C(=O)OC[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in Table 2. These data are essential for designing experimental conditions, including reaction setups, purification procedures, and analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 130.14 g/mol [1] |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Metabolic Significance of the Parent Acid

This compound is the methyl ester of 3-methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid or α-ketoisovalerate. This α-keto acid is a key intermediate in the catabolism of branched-chain amino acids (BCAAs), specifically valine.[2][3] The metabolic pathway, which primarily occurs in the mitochondria of skeletal muscle, is crucial for energy homeostasis.[2]

The catabolism of valine begins with a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts valine to α-ketoisovalerate.[2] This is followed by an irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The metabolic fate of α-ketoisovalerate is a critical regulatory point in BCAA metabolism.

Below is a diagram illustrating the initial steps of the BCAA catabolic pathway.

Experimental Protocols

Synthesis via Fischer Esterification

This compound can be synthesized from its corresponding carboxylic acid, 3-methyl-2-oxobutanoic acid, and methanol via Fischer esterification, a common acid-catalyzed esterification method.

Reaction:

(CH₃)₂CHCOCOOH + CH₃OH ⇌ (CH₃)₂CHCOCOOCH₃ + H₂O

Materials:

-

3-methyl-2-oxobutanoic acid

-

Methanol (anhydrous), excess to serve as solvent and reactant

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or ethyl acetate for extraction

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 3-methyl-2-oxobutanoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while cooling the flask in an ice bath.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation.

The following diagram outlines the general workflow for this synthesis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the presence of a ketone group, derivatization is often employed to improve chromatographic properties and sensitivity.

Materials:

-

Sample containing this compound

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Derivatization agents: Methoxyamine hydrochloride in pyridine and a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Solvent for extraction (e.g., ethyl acetate)

-

GC-MS instrument with a suitable capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane)

Procedure:

-

Sample Preparation and Extraction:

-

To a known amount of sample, add an internal standard.

-

Extract the analyte into an organic solvent like ethyl acetate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at a controlled temperature (e.g., 60°C) for 1 hour to protect the ketone group.

-

Silylation: Add a silylating agent like MSTFA and incubate further (e.g., 60°C for 30 minutes) to derivatize any other active hydrogens, though for the methyl ester this step is primarily to ensure compatibility with the overall method for analyzing related metabolites.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Gas Chromatography: Use a temperature program to separate the components on the capillary column. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte and internal standard.

-

References

An In-depth Technical Guide to Methyl 3-methyl-2-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-methyl-2-oxobutanoate, including its chemical properties, synthesis, and biological significance. Detailed experimental protocols for its synthesis via Fischer esterification are outlined, and extensive quantitative data, including spectroscopic analyses, are presented in a clear, tabular format. Furthermore, this guide illustrates the metabolic pathways associated with its parent compound, 3-methyl-2-oxobutanoate, through detailed diagrams, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

This compound, also known as methyl α-ketoisovalerate, is the methyl ester of 3-methyl-2-oxobutanoic acid. The parent α-keto acid is a key intermediate in the metabolism of branched-chain amino acids, specifically valine.[1] Elevated levels of 3-methyl-2-oxobutanoic acid in the body are associated with Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder. Due to its direct link to this metabolic pathway, both the acid and its ester derivatives are of significant interest to researchers studying amino acid metabolism and developing potential therapeutic interventions for related disorders.

Chemical and Physical Properties

This compound is a colorless liquid. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl α-ketoisovalerate, Methyl 3-methyl-2-oxobutyrate | [2] |

| CAS Number | 3952-67-8 | [2] |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | [2] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

| Melting Point | Not available | [3] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 3-methyl-2-oxobutanoic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

3-methyl-2-oxobutanoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-methyl-2-oxobutanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure.

Synthesis Workflow

Caption: Fischer Esterification Workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its parent acid.

NMR Spectroscopy

Table 1: ¹H NMR Data for 3-methyl-2-oxobutanoic acid

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| 1.11 | d | -CH(CH₃)₂ | [4] |

| 3.01 | m | -CH(CH₃)₂ | [4] |

Table 2: ¹³C NMR Data for 3-methyl-2-oxobutanoic acid

| Chemical Shift (ppm) | Assignment | Reference |

| 19.08 | -CH(CH₃)₂ | [4] |

| 39.72 | -CH(CH₃)₂ | [4] |

Mass Spectrometry

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation | Reference |

| 130 | [M]⁺ (Molecular Ion) | [2] |

Table 4: Mass Spectrometry Data for 3-methyl-2-oxobutanoic acid

| m/z | Interpretation | Reference |

| 116 | [M]⁺ (Molecular Ion) | [4] |

| 73 | [M - COOH]⁺ | |

| 43 | [CH(CH₃)₂]⁺ |

Infrared Spectroscopy

Specific IR data for this compound was not found in the search results. However, characteristic peaks would be expected for the C=O of the ester and the C=O of the ketone.

Biological Significance and Signaling Pathways

While direct signaling pathways involving this compound are not well-documented, the biological role of its parent compound, 3-methyl-2-oxobutanoate (α-ketoisovalerate), is well-established. It is a key intermediate in the catabolism of the branched-chain amino acid valine and a precursor in the biosynthesis of leucine and pantothenic acid (Vitamin B5).

The metabolic fate of 3-methyl-2-oxobutanoate is primarily governed by two key enzymes:

-

Branched-chain α-keto acid dehydrogenase (BCKDH) complex: This enzyme complex catalyzes the oxidative decarboxylation of 3-methyl-2-oxobutanoate to isobutyryl-CoA, which then enters further metabolic pathways. A deficiency in this enzyme complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, resulting in Maple Syrup Urine Disease.

-

3-methyl-2-oxobutanoate hydroxymethyltransferase: This enzyme is involved in the biosynthesis of pantothenic acid.

Metabolic Pathways of 3-methyl-2-oxobutanoate

Caption: Metabolic fate of 3-methyl-2-oxobutanoate.

Conclusion

This compound is a chemically significant ester derivative of a key metabolic intermediate. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and a compilation of available quantitative data. The elucidation of the metabolic pathways of its parent acid offers a crucial context for its biological relevance. Further research into the specific biological activities and potential signaling roles of this compound itself may open new avenues for understanding and treating metabolic disorders.

References

CAS number 3952-67-8 properties and usage

An In-Depth Technical Guide to Methyl 3-methyl-2-oxobutanoate (CAS 3952-67-8)

Introduction

This compound, also known by synonyms such as Methyl 2-oxo-3-methylbutyrate and Methyl 2-oxoisovalerate, is an organic compound with the CAS number 3952-67-8.[1] It is an alpha-keto ester, a class of compounds characterized by a ketone functional group adjacent to an ester. This molecule is of significant interest to researchers in metabolic diseases, drug discovery, and organic synthesis due to its role as a key metabolite in the catabolism of branched-chain amino acids (BCAAs).[1][2]

Specifically, it is the methyl ester of α-ketoisovaleric acid (KIV), the keto acid derived from the essential amino acid valine.[1][2] Its presence and flux in biological systems are critical indicators of metabolic health and are implicated in several pathological conditions, including maple syrup urine disease (MSUD), diabetes, and certain cancers.[1] This guide provides a comprehensive overview of its physicochemical properties, biological significance, synthesis, and applications for professionals in research and drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1] It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[1] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3952-67-8 | [3] |

| Molecular Formula | C₆H₁₀O₃ | [3] |

| Molecular Weight | 130.14 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Physical Form | Liquid | [1] |

| InChI Key | NKWVBPZZQFOVCE-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)C(=O)C(=O)OC | [3] |

| Storage Temperature | Refrigerator (2-8°C) |

Biological Significance: Role in Branched-Chain Amino Acid (BCAA) Metabolism

The primary biological relevance of this compound lies in its connection to the catabolism of valine. The metabolic pathway involves two principal steps:

-

Transamination : The amino acid valine is reversibly converted to its corresponding α-keto acid, 3-methyl-2-oxobutanoic acid (α-ketoisovalerate or KIV), by the enzyme branched-chain aminotransferase (BCAT).[2]

-

Oxidative Decarboxylation : KIV is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isobutyryl-CoA.[2] This is the rate-limiting step in BCAA catabolism.[2]

This compound is the esterified form of KIV. In research, stable isotope-labeled versions of KIV and its esters are used as tracers to quantify the metabolic flux through the BCAA network in vivo.[1] Dysregulation of this pathway, leading to the accumulation of BCAAs and their corresponding keto acids, is a hallmark of serious metabolic disorders.[1][4]

Synthesis and Chemical Reactivity

This compound is a valuable building block in organic synthesis. Its bifunctional nature, containing both a ketone and an ester group, allows for a variety of chemical transformations, including nucleophilic additions and condensation reactions.[1]

General Synthesis Protocol: Fischer Esterification

A common laboratory-scale method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 3-methyl-2-oxobutanoic acid.

Objective : To synthesize this compound from 3-methyl-2-oxobutanoic acid.

Materials :

-

3-methyl-2-oxobutanoic acid

-

Methanol (anhydrous), excess

-

Sulfuric acid (concentrated), catalytic amount

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Step-by-Step Methodology :

-

Reaction Setup : In a round-bottom flask, dissolve 3-methyl-2-oxobutanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Catalyst Addition : Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

-

Reflux : Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acid is consumed.

-

Workup : Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

The primary application of this compound in a research setting is as a tracer for studying BCAA metabolism.

-

Metabolic Flux Analysis : Stable isotope-labeled (e.g., ¹³C) versions of the parent keto acid are administered in vivo, and the incorporation of the label into downstream metabolites like valine is measured.[1] This allows researchers to precisely quantify the rates of BCAA synthesis and catabolism in various tissues, providing critical insights into metabolic diseases.[1]

-

Pharmaceutical Intermediate : As a keto-ester, it serves as a versatile intermediate in the synthesis of more complex molecules. It can be used to introduce the isobutyl ketone moiety into a larger molecular scaffold, a structural feature present in various biologically active compounds. It is generally cited as an intermediate for pharmaceuticals and agrochemicals.[1]

-

Enzymology Studies : The compound and its derivatives are used as substrates to study the activity and kinetics of enzymes like reductases, which can stereoselectively reduce the ketone group to a hydroxyl group, a key step in the synthesis of chiral building blocks.[5]

Analytical Methodologies

Accurate quantification of this compound and its parent acid in biological matrices is essential for metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.

Protocol: GC-MS Analysis of α-Keto Acids in Plasma

Objective : To quantify α-keto acids, including 3-methyl-2-oxobutanoic acid, in plasma samples. This protocol requires a two-step derivatization to make the analyte volatile for GC analysis.

Step-by-Step Methodology :

-

Sample Preparation : Precipitate proteins from the plasma sample using an acid (e.g., perchloric acid). Centrifuge and collect the supernatant containing the metabolites.

-

Derivatization - Step 1 (Oximation) : Transfer the supernatant to a reaction vial. Add a solution of O-ethylhydroxylamine hydrochloride in pyridine. Incubate the mixture at 37°C for 90 minutes. This step protects the ketone functional group.[1]

-

Derivatization - Step 2 (Silylation) : To the same vial, add MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) with 1% TBDMCS (tert-Butyldimethylchlorosilane). Incubate at 60°C for 30 minutes. This step converts the carboxylic acid group into a volatile silyl ester.[1]

-

GC-MS Injection : Inject 1 µL of the final derivatized sample into the GC-MS system.

-

Gas Chromatography Conditions :

-

Column : Use a suitable capillary column, such as a DB-5ms.

-

Oven Program : An optimized temperature program is crucial for separation. A typical program might start at 100°C, hold for 2 minutes, and then ramp up to 300°C at a rate of 10°C/minute.[1]

-

-

Mass Spectrometry : Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, using appropriate ions for the derivatized analyte.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is an organic compound that may pose health risks upon inhalation or ingestion.[1]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling : Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.

-

Storage : Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator as recommended.[1]

-

Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations for chemical waste.

References

- 1. benchchem.com [benchchem.com]

- 2. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H10O3 | CID 12449855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-2-oxobutanoate | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Whitepaper: The Biological Crossroads of α-Ketoisovalerate: From Metabolic Intermediate to Therapeutic Target

Audience: Researchers, scientists, and drug development professionals.

Abstract:

Alpha-ketoisovalerate (α-KIV), also known as 3-methyl-2-oxobutanoic acid, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1][2] While essential for normal metabolic function, its accumulation is implicated in the pathophysiology of severe metabolic disorders, most notably Maple Syrup Urine Disease (MSUD).[2][3][4] This technical guide provides an in-depth exploration of the biological significance of α-KIV, moving beyond its canonical role to discuss its broader implications in cellular metabolism, its utility as a clinical biomarker, and its emerging potential as a therapeutic target. We will delve into the enzymatic machinery governing its flux, the consequences of its dysregulation, and the state-of-the-art analytical methodologies for its precise quantification. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and manipulate the pathways involving this pivotal keto acid.

The Central Role of α-Ketoisovalerate in Branched-Chain Amino Acid Metabolism

The catabolism of the essential BCAAs—leucine, isoleucine, and valine—is a multi-step enzymatic process crucial for energy production and protein synthesis.[5] α-Ketoisovalerate is the specific α-keto acid derived from the transamination of valine.[1][2] This initial, reversible step is catalyzed by branched-chain aminotransferases (BCATs). The subsequent and irreversible step is the oxidative decarboxylation of α-KIV, a reaction catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase complex (BCKDC) .[3][6][7] This complex is a critical regulatory point in BCAA metabolism.

The BCKDC is a large, mitochondrial multi-enzyme assembly that catalyzes the rate-limiting step in the catabolism of BCAAs.[6] A deficiency in any of the enzymes within this complex leads to the accumulation of BCAAs and their corresponding branched-chain α-keto acids (BCKAs), including α-KIV.[3][4]

Caption: Simplified workflow of valine catabolism to α-Ketoisovalerate.

Pathophysiological Significance: Maple Syrup Urine Disease and Beyond

The most profound clinical manifestation of impaired α-KIV metabolism is Maple Syrup Urine Disease (MSUD) , an autosomal recessive disorder.[4][8][9] In MSUD, deficient BCKDC activity leads to the accumulation of BCAAs and their corresponding keto acids, including α-KIV, in bodily fluids.[2][4] The name of the disease is derived from the characteristic sweet odor of the urine and earwax of affected individuals.[4]

The buildup of α-KIV and other BCKAs is neurotoxic, and if left untreated, MSUD can lead to irreversible brain damage, seizures, and developmental delays.[2][4] The neurotoxicity is thought to arise from multiple mechanisms, including:

-

Inhibition of other metabolic pathways: High levels of α-KIV can inhibit key enzymes involved in gluconeogenesis and the urea cycle.[10][11]

-

Oxidative stress: The accumulation of BCKAs has been shown to stimulate lipid peroxidation and reduce antioxidant defenses in the cerebral cortex.[12]

Elevated levels of α-KIV are not exclusively linked to MSUD. They can also indicate insufficiencies in the B vitamins (B1, B2, B3, B5) and lipoic acid, which are essential cofactors for the BCKDC enzyme complex.[10][13][14]

α-Ketoisovalerate as a Biomarker

The quantification of α-KIV in biological fluids is a cornerstone in the diagnosis and monitoring of MSUD.[2][8] Its levels, along with those of other BCAAs and BCKAs, provide a direct measure of the metabolic dysregulation. The precise and reliable measurement of α-ketovalerate is crucial for both clinical diagnostics and metabolic research.[15]

Table 1: Clinical Significance of Altered α-Ketoisovalerate Levels

| Observation | Potential Clinical Implication | Supporting Co-factors to Investigate |

| Elevated α-KIV | Maple Syrup Urine Disease (MSUD), other organic acidurias | Vitamin B1 (Thiamine), Vitamin B2 (Riboflavin), Vitamin B3 (Niacin), Vitamin B5 (Pantothenic Acid), Lipoic Acid |

| Low α-KIV | Potential deficiency of precursor (valine), impaired transamination | Vitamin B6 |

Analytical Methodologies for α-Ketoisovalerate Quantification

The accurate quantification of α-KIV is paramount for both clinical diagnostics and research. Several analytical techniques have been developed, each with its own advantages and limitations.

Table 2: Comparison of Analytical Methods for α-Ketoisovalerate Quantification

| Parameter | HPLC-Q-TOF/MS | GC-MS | HPLC with Fluorescence Detection |

| Principle | Liquid chromatography separation followed by high-resolution mass spectrometry. | Gas chromatography separation of volatile derivatives followed by mass spectrometry. | Liquid chromatography separation of fluorescent derivatives. |

| Sample Throughput | Moderate to High | Moderate | High |

| Sensitivity | High | High | Moderate to High |

| Specificity | High | High | Moderate |

| Cost | High | High | Moderate |

| Expertise Required | High | High | Moderate |

Experimental Protocol: Quantification of α-Ketoisovalerate in Serum using HPLC-Q-TOF/MS

This protocol provides a robust method for the determination of α-KIV in serum samples.

Materials:

-

Serum samples

-

Methanol (HPLC grade)

-

Ammonium acetate (HPLC grade)

-

Acetonitrile (HPLC grade)

-

α-Ketoisovalerate standard

-

Internal standard (e.g., [¹³C]-ketoisocaproate)

-

HPLC-Q-TOF Mass Spectrometer

Procedure:

-

Sample Preparation:

-

To 100 µL of serum, add 400 µL of ice-cold methanol containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Mode: Full scan and targeted MS/MS

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

-

Data Analysis:

-

Quantify α-KIV by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the α-KIV standard.

-

Caption: Experimental workflow for α-KIV quantification by HPLC-Q-TOF/MS.

Therapeutic Implications and Future Directions

The central role of α-KIV in the pathophysiology of MSUD makes its metabolic pathway a prime target for therapeutic intervention. Current treatment strategies for MSUD primarily focus on dietary restriction of BCAAs and, in severe cases, liver transplantation.[4]

Emerging therapeutic strategies aim to directly address the metabolic bottleneck:

-

Gene Therapy: Research is ongoing to develop gene therapies that can restore the function of the deficient BCKDC enzyme.

-

Small Molecule Modulators: Phenylbutyrate therapy has shown promise in reducing BCAA and BCKA levels in some MSUD patients.[9]

-

Enzyme Replacement Therapy: The development of a stable and effective enzyme replacement therapy for the BCKDC complex is a long-term goal.

Beyond MSUD, the modulation of α-KIV levels may have implications for other metabolic conditions. For instance, elevated BCAAs have been associated with insulin resistance and type 2 diabetes. Understanding the intricate regulation of the BCKDC complex and the downstream effects of α-KIV is a critical area of ongoing research.

Conclusion

Alpha-ketoisovalerate is far more than a simple metabolic intermediate. It stands at a critical juncture in cellular metabolism, with its dysregulation having profound pathological consequences. For researchers and drug development professionals, a deep understanding of its biological significance, from its role in fundamental metabolic pathways to its utility as a clinical biomarker and a therapeutic target, is essential. The continued development of advanced analytical techniques for its precise quantification will be instrumental in advancing our understanding of its multifaceted roles in health and disease, and in pioneering novel therapeutic strategies for related metabolic disorders.

References

- 1. α-Ketoisovaleric acid - Wikipedia [en.wikipedia.org]

- 2. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]

- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. grokipedia.com [grokipedia.com]

- 7. univenfm.co.za [univenfm.co.za]

- 8. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Alpha-Ketoisovalerate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. Interactions between alpha-ketoisovalerate metabolism and the pathways of gluconeogenesis and urea synthesis in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. blog.healthmatters.io [blog.healthmatters.io]

- 14. Alpha-Keto-Beta-Methylvalerate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

- 15. benchchem.com [benchchem.com]

- 16. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to 3-Methyl-2-Oxobutanoate (α-Ketoisovaleric Acid) as a Human Metabolite

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research, biomarker discovery, and clinical diagnostics.

Executive Summary

3-Methyl-2-oxobutanoate, more commonly known in scientific literature as α-ketoisovaleric acid, is a critical intermediate in human metabolism.[1] It is a branched-chain α-keto acid (BCKA) derived directly from the essential amino acid valine.[1][2] Its metabolism is intrinsically linked to the broader pathway of branched-chain amino acid (BCAA) catabolism, a fundamental process for energy production and protein turnover.[3] Dysregulation of this pathway, and the subsequent accumulation of 3-methyl-2-oxobutanoate, is a hallmark of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD).[4][5] Emerging evidence also implicates elevated levels of this metabolite in the pathophysiology of more common metabolic conditions, including nonalcoholic fatty liver disease (NAFLD).[6][7] This guide provides a comprehensive technical overview of 3-methyl-2-oxobutanoate, detailing its metabolic pathway, clinical significance, quantitative data, and the experimental protocols used for its study.

Nomenclature and Chemical Properties

The compound of interest is an organic acid. The user's query "Methyl 3-methyl-2-oxobutanoate" refers to a methyl ester derivative, which is not the primary human metabolite. This guide focuses on the biologically relevant acid form, 3-methyl-2-oxobutanoic acid , and its conjugate base, 3-methyl-2-oxobutanoate . It is also widely referred to as α-ketoisovaleric acid or α-ketoisovalerate.[8][9]

| Property | Value | Source |

| IUPAC Name | 3-methyl-2-oxobutanoic acid | [8] |

| Molecular Formula | C₅H₈O₃ | [8] |

| Molar Mass | 116.11 g/mol | [8] |

| CAS Number | 759-05-7 | [8] |

| Synonyms | α-Ketoisovaleric acid, alpha-Ketoisovalerate, 2-Oxoisovaleric acid, α-Ketovaline | [8][9] |

Metabolic Pathway: Valine Catabolism

In humans, 3-methyl-2-oxobutanoate is primarily generated during the breakdown of valine. This process occurs within the mitochondria of various tissues, including the liver, muscle, and kidney.[10][11]

-

Transamination of Valine: The first step is a reversible reaction where the amino group of valine is transferred to α-ketoglutarate, yielding 3-methyl-2-oxobutanoate and glutamate. This reaction is catalyzed by the enzyme Branched-Chain Amino Acid Transaminase (BCAT) .

-

Oxidative Decarboxylation: The second and irreversible step is the oxidative decarboxylation of 3-methyl-2-oxobutanoate to form isobutyryl-CoA.[11] This is the rate-limiting step in valine catabolism and is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex , a large multi-enzyme complex located in the inner mitochondrial membrane.[10][11] This reaction releases carbon dioxide and reduces NAD⁺ to NADH.

The resulting isobutyryl-CoA is further metabolized, ultimately entering the citric acid cycle for energy production.

Clinical Significance

Maple Syrup Urine Disease (MSUD)

MSUD is a rare, autosomal recessive disorder caused by a severe deficiency in the activity of the BCKDH enzyme complex.[4][12] This enzymatic block prevents the normal breakdown of BCAAs, leading to the accumulation of leucine, isoleucine, valine, and their respective keto acids (including 3-methyl-2-oxobutanoate) in blood, urine, and cerebrospinal fluid.[4][5] The buildup of these compounds is highly toxic, particularly to the central nervous system, and is responsible for the disease's characteristic symptoms, which include poor feeding, lethargy, seizures, and a distinctive maple syrup odor in the urine and earwax.[2][5][13] If untreated, classic MSUD can lead to severe neurological damage, coma, and death within the first few months of life.[4][14]

Nonalcoholic Fatty Liver Disease (NAFLD)

Recent metabolomic studies have identified altered BCAA metabolism as a feature of NAFLD.[6][7] Specifically, studies in patients with severe obesity have shown that higher plasma concentrations of the valine-derived BCKA, α-keto-isovalerate (3-methyl-2-oxobutanoate), are associated with both the grade of steatosis (fatty liver) and the presence of nonalcoholic steatohepatitis (NASH), a more severe form of NAFLD.[6][7] These findings suggest that 3-methyl-2-oxobutanoate may serve as a biomarker for NAFLD severity and could be involved in its pathophysiology, potentially through links to hepatic de novo lipogenesis.[6][7]

Quantitative Data in Human Plasma

The concentration of 3-methyl-2-oxobutanoate in human biofluids is a critical diagnostic marker. While reference ranges can vary slightly between laboratories, the following table summarizes representative data.

| Condition | Analyte | Biofluid | Concentration (μmol/L) | Notes |

| Healthy Control | 3-Methyl-2-oxobutanoate | Plasma | 10 - 40 | Represents a typical range in a healthy, fasting state. |

| Maple Syrup Urine Disease (MSUD) | 3-Methyl-2-oxobutanoate | Plasma | > 100 (often > 500) | Concentrations can be dramatically elevated, especially during metabolic crises. |

| Severe Obesity / NAFLD | 3-Methyl-2-oxobutanoate | Plasma | Moderately Elevated | Studies show a positive correlation with steatosis grade and NASH presence.[6][7] |

| Healthy Control | Valine | Plasma | 150 - 300 | For comparison, the precursor amino acid. |

| Maple Syrup Urine Disease (MSUD) | Valine | Plasma | > 400 (often > 1000) | Elevated due to the same enzymatic block. |

Note: The values presented are illustrative and compiled from typical findings in metabolic literature. Actual clinical reference ranges should be established by individual laboratories.

Experimental Protocols

The study of 3-methyl-2-oxobutanoate and its associated metabolic pathways relies on precise and validated experimental methods.

Quantification in Human Plasma via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of small metabolites like 3-methyl-2-oxobutanoate in complex biological matrices. The following is a representative protocol.

Objective: To accurately measure the concentration of 3-methyl-2-oxobutanoate in human plasma.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma into a microcentrifuge tube.

-

Add 200 µL of cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., 3-methyl-2-oxobutanoic-d7 acid). The internal standard is crucial for correcting for matrix effects and variations in sample recovery.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analyte.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative mode is often used for organic acids.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Analyte (3-Methyl-2-oxobutanoate): Precursor ion (m/z) 115.0 → Product ion (m/z) 71.0.

-

Internal Standard (d7-analog): Precursor ion (m/z) 122.0 → Product ion (m/z) 78.0.

-

-

The instrument monitors these specific precursor-to-product ion fragmentations.

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of the analyte in the unknown sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

-

BCKDH Complex Activity Assay

This assay measures the functional activity of the key enzyme responsible for 3-methyl-2-oxobutanoate catabolism, which is crucial for diagnosing MSUD.[1]

Objective: To quantify the rate of oxidative decarboxylation of 3-methyl-2-oxobutanoate by the BCKDH complex in tissue samples.[1]

Methodology:

-

Tissue Homogenization:

-

Fresh or frozen tissue samples (e.g., liver, muscle, or cultured fibroblasts) are minced and homogenized in a cold buffer solution to lyse the cells while keeping organelles intact.[1]

-

-

Mitochondrial Isolation:

-

The tissue homogenate is subjected to differential centrifugation.[1] This involves a series of centrifugation steps at increasing speeds to separate cellular components.

-

A low-speed spin pellets nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.

-

-

Enzyme Assay:

-

The isolated mitochondrial pellet is resuspended in an assay buffer.

-

The reaction is initiated by adding a substrate mixture containing:

-

Radiolabeled [1-¹⁴C]-3-methyl-2-oxobutanoic acid .

-

Cofactors: Coenzyme A (CoA) and NAD⁺.[1]

-

-

The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

During the reaction, the BCKDH complex decarboxylates the substrate, releasing ¹⁴CO₂ .[1]

-

-

¹⁴CO₂ Trapping and Quantification:

-

The reaction is stopped by adding acid (e.g., perchloric acid), which also helps to drive the dissolved ¹⁴CO₂ out of the solution.

-

The released ¹⁴CO₂ gas is captured in a trapping agent (e.g., a filter paper soaked in hyamine hydroxide) placed in a sealed vial.

-

The filter paper is then placed in a vial with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.[1]

-

-

Data Analysis:

-

The amount of ¹⁴CO₂ produced is proportional to the BCKDH enzyme activity.[1]

-

Activity is typically expressed as nmol of substrate converted per minute per milligram of protein.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 3-Methyl-2-oxobutanoic acid | 759-05-7 [smolecule.com]

- 3. fiveable.me [fiveable.me]

- 4. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 5. Maple Syrup Urine Disease (MSUD) | Children's Hospital of Philadelphia [chop.edu]

- 6. Altered branched-chain α-keto acid metabolism is a feature of NAFLD in individuals with severe obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI Insight - Altered branched-chain α-keto acid metabolism is a feature of NAFLD in individuals with severe obesity [insight.jci.org]

- 8. 3-Methyl-2-oxobutanoic acid | C5H8O3 | CID 49 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Exposome-Explorer - 3-Methyl-2-oxobutyric acid (Compound) [exposome-explorer.iarc.fr]

- 10. univenfm.co.za [univenfm.co.za]

- 11. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. Maple Syrup Urine Disease (MSUD) — New England Consortium of Metabolic Programs [newenglandconsortium.org]

- 14. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Biosynthesis of Methyl 3-Methyl-2-Oxobutanoate: A Key Contributor to Fruit and Fermented Food Aromas

Abstract

Methyl 3-methyl-2-oxobutanoate, a branched-chain keto ester, is a volatile organic compound with a significant, yet often indirectly acknowledged, role in the aroma profiles of various fruits and fermented products. While its direct identification in many natural sources remains an area of active research, the widespread presence of its precursor, 3-methyl-2-oxobutanoic acid (α-ketoisovaleric acid), and the enzymatic machinery for esterification in these matrices strongly suggest its contribution to their characteristic scents. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and sensory significance of this compound. It delves into the metabolic pathways leading to its formation, details analytical methodologies for its detection, and explores its potential impact on the flavor chemistry of foods and beverages. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced world of flavor and fragrance compounds.

Introduction to this compound

This compound (C6H10O3) is a methyl ester of 3-methyl-2-oxobutanoic acid.[1] As a member of the branched-chain ester family, it is structurally related to key metabolites derived from branched-chain amino acids. These esters are well-known for their contribution to the fruity and floral notes that define the aromas of many edible fruits.[2] The presence of the keto group in its structure also imparts unique sensory characteristics, likely contributing to nutty and caramel-like notes.[3] Understanding the origins and formation of this compound is crucial for the food and beverage industry in the context of flavor development and quality control.

The Precursor: Natural Occurrence and Biosynthesis of 3-Methyl-2-Oxobutanoic Acid (α-Ketoisovaleric Acid)

The biosynthesis of this compound is intrinsically linked to the availability of its precursor, 3-methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid. This α-keto acid is a central metabolite in various organisms.

Role in Primary Metabolism

3-Methyl-2-oxobutanoic acid is a key intermediate in the metabolism of the branched-chain amino acid valine.[4] It serves as a degradation product of valine and, conversely, as a precursor for the synthesis of both valine and leucine.[4][5] This compound is a recognized human and Saccharomyces cerevisiae metabolite.[4] Furthermore, it plays a role in the biosynthesis of pantothenate (Vitamin B5) and coenzyme A in microorganisms like Escherichia coli.[6] Chronically elevated levels of this keto acid in humans are associated with Maple Syrup Urine Disease, a metabolic disorder.[4]

Biosynthetic Pathway from Valine

The formation of 3-methyl-2-oxobutanoic acid from valine is a multi-step enzymatic process. A key step involves the enzyme dihydroxy-acid dehydratase, which catalyzes the conversion of 2,3-dihydroxy-isovaleic acid to α-ketoisovaleric acid.[4]

Caption: Biosynthetic pathway of 3-Methyl-2-oxobutanoic acid.

Formation of this compound in Natural Systems

The transformation of the non-volatile 3-methyl-2-oxobutanoic acid into the volatile this compound is a critical step for its contribution to aroma. This occurs primarily through enzymatic esterification.

Esterification in Fruits

During the ripening of many fruits, a class of enzymes known as alcohol acyltransferases (AATs) becomes highly active.[7] These enzymes catalyze the final step in the biosynthesis of volatile esters by transferring an acyl group from an acyl-CoA to an alcohol.[2] This process is responsible for the production of a wide array of esters that constitute the characteristic aroma of the fruit.

De Novo Biosynthesis of Branched-Chain Esters in Fruits

Research on fruits such as apples and bananas has demonstrated that the branched-chain esters responsible for their aroma are primarily the products of de novo precursor biosynthesis during ripening.[8][9] This means that the precursor α-keto acids and alcohols are actively synthesized as the fruit ripens, leading to a burst in ester production.

Inferred Natural Occurrence in Fruits

While direct analytical confirmation of this compound in many fruits is not extensively documented, its presence can be strongly inferred. The precursor, 3-methyl-2-oxobutanoic acid, is a known metabolite in fruits, and the AAT enzymes responsible for esterification are also present. Fruits known to produce a variety of other branched-chain esters, such as apples, bananas, and jackfruit, are therefore likely to also produce this compound.[2][10][11]

| Fruit | Common Branched-Chain Esters Identified |

| Apple | 2-methylbutyl acetate, ethyl 2-methylbutanoate |

| Banana | Isoamyl acetate, isoamyl isovalerate |

| Jackfruit | Ethyl 3-methylbutanoate, butyl 3-methylbutanoate |

Table 1: Examples of branched-chain esters found in various fruits.

Role in Fermented Foods and Beverages

Fermentation processes, driven by yeasts and bacteria, are known to generate a diverse range of volatile compounds, including esters.[6] In wine, for example, ethyl esters of branched-chain fatty acids are formed during aging and contribute to the complexity of the aroma.[6] Given that Saccharomyces cerevisiae is a known producer of 3-methyl-2-oxobutanoate, it is plausible that during fermentation, this acid can be esterified to its methyl or ethyl esters, contributing to the overall flavor profile of fermented products.

Sensory Properties and Flavor Contribution

The sensory characteristics of this compound are not extensively documented in isolation. However, insights can be drawn from structurally similar compounds.

Aroma Profile

A related compound, ethyl 3-methyl-2-oxopentanoate, is described as having a unique profile of nutty and fruity notes.[3] It is also noted to add interesting nuances to caramel, chocolate, and cocoa flavors.[3] Based on this, it is reasonable to expect that this compound would possess a similar aroma profile, contributing to the sweet, fruity, and potentially nutty or caramel-like aspects of a food's flavor. The parent acid, 3-methyl-2-oxobutanoic acid, is also used in the synthesis of flavor and fragrance compounds.[12]

Contribution to Food and Beverage Flavor

The presence of this compound, even at low concentrations, could have a significant impact on the overall aroma of a product. Its complex aroma profile would allow it to blend with and enhance other flavor compounds, adding depth and richness to the sensory experience.

Analytical Methodologies for Detection and Quantification

The identification and quantification of volatile compounds like this compound in complex food matrices require sensitive and specific analytical techniques.

Sample Preparation and Extraction

A crucial first step is the extraction of volatile compounds from the food sample. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose. It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample, where volatile analytes are adsorbed.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Preparation: Homogenize a known quantity of the fruit or fermented product.

-

Incubation: Place the homogenized sample in a sealed vial and incubate at a controlled temperature (e.g., 40°C) to allow volatile compounds to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Desorption: Retract the fiber and introduce it into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile compounds.[13] The gas chromatograph separates the individual compounds in the mixture, and the mass spectrometer provides information about their molecular weight and fragmentation pattern, allowing for their identification.

Caption: Analytical workflow for the detection of volatile compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Injection: Thermally desorb the analytes from the SPME fiber in the GC injection port.

-

Separation: Separate the volatile compounds on a capillary column with a suitable stationary phase (e.g., DB-WAX). A temperature gradient is typically used to achieve optimal separation.

-

Ionization: As compounds elute from the column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection and Identification: A detector records the abundance of each ion, generating a mass spectrum. The resulting spectra are compared to a library of known compounds (e.g., NIST/Wiley) for identification. Quantification can be achieved by using an internal standard.

Conclusion and Future Perspectives

This compound is a potentially significant contributor to the aroma of many fruits and fermented products. While its natural occurrence is strongly suggested by the presence of its precursor and the relevant enzymatic pathways, further research is needed to directly identify and quantify this compound in a wider range of natural sources. Such studies would provide a more complete understanding of its role in flavor chemistry and could lead to new avenues for flavor enhancement and product development. The application of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GC×GC-ToF-MS), could be particularly valuable in resolving and identifying trace-level volatile compounds in complex matrices.[14]

References

-